(R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
(R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Brand Name:
Vulcanchem
CAS No.:
1253792-11-8
VCID:
VC21099378
InChI:
InChI=1S/C16H21NO4/c1-20-15(18)10-14-8-5-9-17(11-14)16(19)21-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3/t14-/m1/s1
SMILES:
COC(=O)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2
Molecular Formula:
C16H21NO4
Molecular Weight:
291.34 g/mol
(R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
CAS No.: 1253792-11-8
Cat. No.: VC21099378
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1253792-11-8 |
|---|---|
| Molecular Formula | C16H21NO4 |
| Molecular Weight | 291.34 g/mol |
| IUPAC Name | benzyl (3R)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H21NO4/c1-20-15(18)10-14-8-5-9-17(11-14)16(19)21-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3/t14-/m1/s1 |
| Standard InChI Key | UZEBBOFZASZVBP-CQSZACIVSA-N |
| Isomeric SMILES | COC(=O)C[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
| SMILES | COC(=O)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | COC(=O)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator